molecular formula C4H9N4O5P B14667087 4-amino-1H-imidazole-5-carboxamide;phosphoric acid CAS No. 51589-15-2

4-amino-1H-imidazole-5-carboxamide;phosphoric acid

Cat. No.: B14667087
CAS No.: 51589-15-2
M. Wt: 224.11 g/mol
InChI Key: CMCZLQOCHALKJX-UHFFFAOYSA-N
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Description

4-amino-1H-imidazole-5-carboxamide;phosphoric acid is a compound that has garnered significant interest in various scientific fields This compound is known for its unique structure, which includes an imidazole ring, an amino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-5-carboxamide typically involves the Debus-Radziszewski synthesis, Wallach synthesis, or the dehydrogenation of imidazolines . These methods often require specific reaction conditions, such as the use of alpha halo-ketones or amino nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives, while reduction reactions can produce amine derivatives .

Comparison with Similar Compounds

4-amino-1H-imidazole-5-carboxamide can be compared with other similar compounds, such as:

These compounds share some similarities in their chemical structure and biological activities, but 4-amino-1H-imidazole-5-carboxamide is unique in its specific applications and mechanisms of action.

Properties

CAS No.

51589-15-2

Molecular Formula

C4H9N4O5P

Molecular Weight

224.11 g/mol

IUPAC Name

4-amino-1H-imidazole-5-carboxamide;phosphoric acid

InChI

InChI=1S/C4H6N4O.H3O4P/c5-3-2(4(6)9)7-1-8-3;1-5(2,3)4/h1H,5H2,(H2,6,9)(H,7,8);(H3,1,2,3,4)

InChI Key

CMCZLQOCHALKJX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(=O)N)N.OP(=O)(O)O

Origin of Product

United States

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